5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
This compound belongs to the tetrahydropyrimidin-2(1H)-one class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The structure includes:
- 4-Chlorobenzoyl group: Aromatic substituent with electron-withdrawing chlorine, enhancing stability and influencing intermolecular interactions.
- 5-(3,4-Dichlorophenyl)-2-furyl moiety: A furan ring substituted with a dichlorinated phenyl group, contributing to steric bulk and electronic modulation.
- Trifluoromethyl (CF₃) group: A strong electron-withdrawing group that increases lipophilicity and metabolic resistance.
- Hydroxy group: Potential hydrogen-bond donor, critical for solubility and biological interactions.
Properties
Molecular Formula |
C22H14Cl3F3N2O4 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H14Cl3F3N2O4/c23-12-4-1-10(2-5-12)19(31)17-18(29-20(32)30-21(17,33)22(26,27)28)16-8-7-15(34-16)11-3-6-13(24)14(25)9-11/h1-9,17-18,33H,(H2,29,30,32) |
InChI Key |
PTFOVOBVFXEMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzoyl)-6-[5-(3,4-dichlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following table summarizes key structural analogues and their substituent differences:
Electronic and Steric Effects
- Target vs.
- Target vs. : The 4-fluorophenyl substituent () reduces steric hindrance compared to the dichlorophenyl-furyl group in the target, possibly enhancing binding pocket accessibility in biological targets .
- Target vs. : The 4-methoxybenzoyl group () provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorobenzoyl in the target. This could alter π-π stacking interactions in protein binding .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in all compounds enhances logP values, favoring membrane permeability. The target compound’s dichlorophenyl-furyl group further increases hydrophobicity compared to ’s fluorophenyl.
- Solubility: Hydroxy and carbonyl groups in the tetrahydropyrimidinone core improve aqueous solubility, but bulky substituents (e.g., dichlorophenyl in the target) may counteract this effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
